molecular formula C14H22N2O B11173993 3-(dimethylamino)-N-pentylbenzamide

3-(dimethylamino)-N-pentylbenzamide

Cat. No.: B11173993
M. Wt: 234.34 g/mol
InChI Key: GGRACPNOCDAMEH-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-pentylbenzamide is an organic compound that belongs to the class of amides It features a benzamide core with a dimethylamino group attached to the third carbon of the benzene ring and a pentyl chain attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-pentylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-(dimethylamino)benzoic acid with pentylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction typically takes place in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and purification steps are implemented to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-pentylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-(dimethylamino)-N-pentylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

3-(dimethylamino)-N-pentylbenzamide

InChI

InChI=1S/C14H22N2O/c1-4-5-6-10-15-14(17)12-8-7-9-13(11-12)16(2)3/h7-9,11H,4-6,10H2,1-3H3,(H,15,17)

InChI Key

GGRACPNOCDAMEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC(=CC=C1)N(C)C

Origin of Product

United States

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